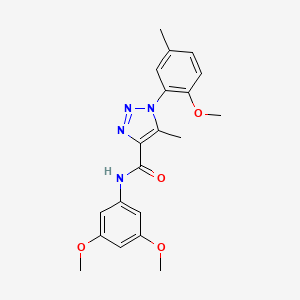

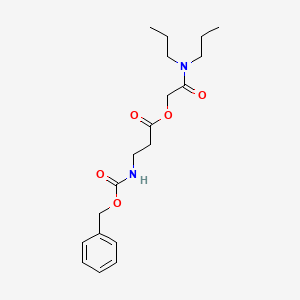

N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives typically involves multistep chemical reactions, including the construction of the triazole ring and the addition of functional groups. For compounds similar to "N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," methods such as click chemistry, particularly the Huisgen cycloaddition, are commonly employed. This approach allows for the high-yield and selective synthesis of 1,2,3-triazoles from azides and alkynes in the presence of copper(I) catalysts. Additionally, functional group manipulations, such as methylation and etherification, are used to introduce methoxy and methyl groups to the phenyl rings (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule, the configuration of its functional groups, and the presence of intra- and intermolecular interactions. Triazole rings contribute to the molecule's rigidity and influence its reactivity and interaction with biological targets. The methoxy and methyl substituents on the phenyl rings affect the electron distribution within the molecule, impacting its chemical properties and biological activity (Kariuki et al., 2022).

Chemical Reactions and Properties

The triazole core and its substituents confer reactivity towards various chemical reactions, including nucleophilic substitution and electrophilic addition. The presence of electron-donating methoxy groups makes the phenyl rings more susceptible to electrophilic aromatic substitution, while the triazole ring can participate in coordination chemistry with metal ions. These reactions are fundamental for further modifications of the molecule or its conjugation with other compounds for targeted applications (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of "N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" are influenced by its molecular structure. The compound's melting point, solubility in various solvents, and stability under different conditions are determined by the functional groups' nature and the molecular geometry. These properties are crucial for the compound's handling, storage, and application in different contexts (Shen et al., 2013).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity, acidity/basicity, and interaction with other chemicals, is dictated by the triazole ring and the substituents on the phenyl rings. The electron-donating methoxy groups affect the acidity of protons adjacent to the functional groups, while the triazole ring's nitrogen atoms can act as coordination sites for metal ions. These chemical properties are essential for the compound's potential applications in catalysis, material science, and as intermediates in the synthesis of more complex molecules (Lu et al., 2021).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research on triazole derivatives, such as those synthesized from various ester ethoxycarbonylhydrazones with primary amines, has demonstrated that these compounds can possess significant antimicrobial activities. For instance, compounds synthesized through these methods were found to exhibit good or moderate activities against test microorganisms, highlighting their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been shown to have analgesic and anti-inflammatory activities. Some of these compounds were found to inhibit COX-1/COX-2 selectively, offering potential as new anti-inflammatory and analgesic agents with high inhibitory activity and selectivity indices. This suggests that compounds with similar structures might be explored for their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antioxidant Activity

The synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities indicate the potential of these compounds in pharmaceutical applications. By following the Biginelli protocol for synthesis, a series of compounds exhibited notable antioxidant properties, underscoring the versatility of triazole derivatives in creating compounds with desirable biological activities (Gilava et al., 2020).

Electrochromic Properties

Aromatic polyamides with pendant triphenylamine (TPA) units have been studied for their electrochromic properties, demonstrating the ability of these polymers to undergo significant color changes when electrically oxidized. This property is particularly relevant for the development of electrochromic devices, suggesting that similar compounds could be explored for their potential in electronic applications (Chang & Liou, 2008).

Crystal Structure Analysis

The crystal structure analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insights into the structural features that contribute to their biological activities. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, paving the way for the design of more effective drugs (Prabhuswamy et al., 2016).

Propiedades

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-12-6-7-18(28-5)17(8-12)24-13(2)19(22-23-24)20(25)21-14-9-15(26-3)11-16(10-14)27-4/h6-11H,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCDFJLQADXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)

![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)